molecular formula C11H13N3O4S2 B2520487 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid CAS No. 1396964-23-0

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid

Cat. No.: B2520487
CAS No.: 1396964-23-0
M. Wt: 315.36
InChI Key: GGXQUHCKQXDDGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their structure and function. This compound can also participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid moiety, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it particularly valuable in the synthesis of specialized organic materials and in proteomics research .

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-6(2)9(11(15)16)14-20(17,18)8-5-3-4-7-10(8)13-19-12-7/h3-6,9,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQUHCKQXDDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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